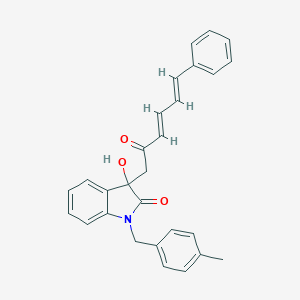
4-Propoxy-N-pyridin-3-yl-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propoxy-N-pyridin-3-yl-benzamide, also known as PPNB, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. The compound belongs to the class of benzamide derivatives and has been studied for its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 4-Propoxy-N-pyridin-3-yl-benzamide is not fully understood. However, studies suggest that the compound may exert its pharmacological effects by interacting with various biological targets, such as ion channels, enzymes, and receptors. For example, 4-Propoxy-N-pyridin-3-yl-benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-Propoxy-N-pyridin-3-yl-benzamide has been shown to possess various biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of inflammation. Additionally, 4-Propoxy-N-pyridin-3-yl-benzamide has been shown to possess antioxidant properties, which may protect against oxidative stress-induced damage. Furthermore, studies suggest that 4-Propoxy-N-pyridin-3-yl-benzamide may possess anticancer properties by inducing apoptosis and inhibiting tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Propoxy-N-pyridin-3-yl-benzamide in lab experiments is its potential as a pharmacological agent with various biological activities. Additionally, the synthesis of 4-Propoxy-N-pyridin-3-yl-benzamide is relatively straightforward, which makes it accessible for researchers. However, one limitation of using 4-Propoxy-N-pyridin-3-yl-benzamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.
Orientations Futures
There are several future directions for research on 4-Propoxy-N-pyridin-3-yl-benzamide. One direction is to further investigate the mechanism of action of the compound. Additionally, studies could explore the potential of 4-Propoxy-N-pyridin-3-yl-benzamide as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Furthermore, research could investigate the potential of 4-Propoxy-N-pyridin-3-yl-benzamide as a lead compound for the development of new pharmacological agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, 4-Propoxy-N-pyridin-3-yl-benzamide is a chemical compound that has gained attention in scientific research for its potential pharmacological properties. The compound has been studied for its anti-inflammatory, analgesic, antioxidant, and anticancer properties. Additionally, 4-Propoxy-N-pyridin-3-yl-benzamide has been shown to interact with various biological targets, although its mechanism of action is not fully understood. While there are advantages and limitations to using 4-Propoxy-N-pyridin-3-yl-benzamide in lab experiments, the compound holds promise as a potential therapeutic agent for various diseases. Future research on 4-Propoxy-N-pyridin-3-yl-benzamide could further elucidate its mechanism of action and explore its potential as a lead compound for drug development.
Méthodes De Synthèse
The synthesis of 4-Propoxy-N-pyridin-3-yl-benzamide involves the reaction of 4-propoxy-3-aminopyridine with 3-chlorobenzoyl chloride in the presence of a base. The reaction yields 4-Propoxy-N-pyridin-3-yl-benzamide as a white crystalline solid with a melting point of 168-170°C.
Applications De Recherche Scientifique
4-Propoxy-N-pyridin-3-yl-benzamide has been extensively studied for its potential as a pharmacological agent. The compound has been shown to possess various biological activities, including anti-inflammatory, analgesic, and antioxidant properties. Additionally, 4-Propoxy-N-pyridin-3-yl-benzamide has been studied for its potential as an anticancer agent.
Propriétés
Nom du produit |
4-Propoxy-N-pyridin-3-yl-benzamide |
|---|---|
Formule moléculaire |
C15H16N2O2 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
4-propoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C15H16N2O2/c1-2-10-19-14-7-5-12(6-8-14)15(18)17-13-4-3-9-16-11-13/h3-9,11H,2,10H2,1H3,(H,17,18) |
Clé InChI |
HYGQZYIDZIFNKZ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Solubilité |
36 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252946.png)
![5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252947.png)

![3-[2-(1-adamantyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252951.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252956.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252966.png)
![1-allyl-3-hydroxy-3-[2-(5-isopropyl-2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252977.png)
![1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252979.png)
![5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252980.png)
![3-hydroxy-1-(4-methylbenzyl)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252982.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252983.png)
![5-chloro-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252984.png)
![3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252985.png)